O-Isopropyl ethylthiocarbamate

Description

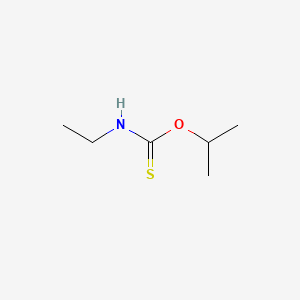

Structure

3D Structure

Properties

IUPAC Name |

O-propan-2-yl N-ethylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOS/c1-4-7-6(9)8-5(2)3/h5H,4H2,1-3H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIACEOHPIRTHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027093 | |

| Record name | Carbamothioic acid, ethyl-, O-(1-methylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Carbamothioic acid, N-ethyl-, O-(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

141-98-0 | |

| Record name | O-(1-Methylethyl) N-ethylcarbamothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Z-200 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamothioic acid, N-ethyl-, O-(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamothioic acid, ethyl-, O-(1-methylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-isopropyl ethylthiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-ISOPROPYL N-ETHYLTHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H67Z2VP9UI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of O Isopropyl Ethylthiocarbamate

Advanced Synthetic Routes and Reaction Optimization Studies

The synthesis of O-Isopropyl ethylthiocarbamate has been the subject of considerable research, focusing on the development of efficient, high-yield, and environmentally conscious methods. Both multi-step and one-pot strategies have been explored and optimized.

One-Pot and Multi-Step Synthesis Strategies for O-Isopropyl Ethylthiocarbamate

Multi-step synthesis is a common approach for producing O-Isopropyl ethylthiocarbamate. One established method involves the oxidation of an ammonium (B1175870) salt of isopropylxanthogenic acid. This salt is typically prepared by reacting sodium isopropyl xanthate with an alkylammonium sulfate (B86663). researchgate.net The subsequent oxidation step is crucial for forming the thiocarbamate structure.

Impact of Reaction Parameters on Synthesis Yield and Purity

The yield and purity of O-Isopropyl ethylthiocarbamate are highly dependent on various reaction parameters, including the choice of reagents, their molar ratios, and reaction time. researchgate.net

Studies have been conducted to determine the optimal conditions for synthesis. For instance, when synthesizing N-ethyl-O-isopropylthiocarbamate via the oxidation of ethylammonium (B1618946) salt of isopropylxanthogenic acid, both hydrogen peroxide and sodium hypochlorite (B82951) have been used as oxidizing agents. researchgate.net Research indicates that hydrogen peroxide is a more effective oxidizing agent for this specific transformation. ache.org.rs

The molar ratio of reactants is a critical factor influencing the final product. Optimization studies have systematically varied these ratios to maximize yield and purity. For example, the molar ratio between the ethylammonium sulfate and the oxidizing agent, sodium hypochlorite, directly impacts the outcome of the synthesis. ache.org.rs A reaction time of 1.5 hours at a temperature of 25 to 30°C has been utilized in these optimization studies. ache.org.rs

Table 1: Effect of Reactant Molar Ratio on N-ethyl-O-isopropylthiocarbamate Synthesis

| Molar Ratio (Ethylammonium Sulfate : Sodium Hypochlorite) | Yield (%) | Purity (GC Method) (%) |

|---|---|---|

| 0.56 : 1.5 | 96.2 | 99.2 |

| 0.58 : 1.5 | 96.0 | 99.0 |

| 0.60 : 1.5 | 95.8 | 99.0 |

| 0.62 : 1.5 | 95.0 | 98.7 |

| 0.55 : 1.3 | 86.0 | 98.6 |

| 0.55 : 1.4 | 88.8 | 98.8 |

| 0.55 : 1.6 | 96.0 | 98.9 |

| 0.55 : 1.7 | 90.0 | 98.1 |

Data derived from a study on the synthesis of N-ethyl-O-isopropylthiocarbamate, with reaction conditions of 1.5 hours at 25-30°C. ache.org.rs

These optimized methods can produce high-purity products with significant yields, making them valuable for laboratory and semi-industrial production. researchgate.net

Characterization of Synthetic Products and Intermediates

The definitive identification and purity assessment of synthesized O-Isopropyl ethylthiocarbamate and its intermediates are accomplished through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis in Structural Elucidation (NMR, FTIR, MS)

The molecular structure of synthesized thiocarbamates is routinely confirmed using a suite of spectroscopic instruments. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify the characteristic functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H and ¹³C NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms, which is essential for confirming the compound's structural framework. researchgate.netmdpi.com

Mass Spectrometry (MS) is employed to determine the molecular weight of the compound and can provide fragmentation patterns that further support the proposed structure. researchgate.netmdpi.com

These methods, when used in conjunction, provide unambiguous confirmation of the synthesized compound's identity. researchgate.netmdpi.com

Chromatographic Techniques for Purity Assessment (GC)

Gas Chromatography (GC) is the standard method for determining the purity of the final O-Isopropyl ethylthiocarbamate product. researchgate.net This technique separates the components of a mixture, allowing for the quantification of the desired compound relative to any impurities or unreacted starting materials. Purity levels as high as 99.2% have been reported for O-Isopropyl ethylthiocarbamate when synthesized under optimized conditions, as confirmed by GC analysis. ache.org.rs

Derivatization and Analog Development Research for Structure-Activity Exploration

O-Isopropyl ethylthiocarbamate serves as a reference compound in the development of new thiocarbamate derivatives for structure-activity relationship (SAR) studies. This research aims to understand how modifying the chemical structure affects the compound's properties and efficacy in specific applications, such as mineral flotation. mdpi.com

Researchers synthesize a variety of analogs by altering the alkyl groups attached to the oxygen and nitrogen atoms. For example, analogs such as O-ethyl-N-ethylthiocarbamate, O-butyl-N-ethylthiocarbamate, and O-isopropyl-N-butylthiocarbamate have been synthesized and characterized. google.com The synthesis of N-alkyl, N,N-dialkyl, and N-cycloalkyl-O-isobutyl thioncarbamates has also been explored to create a library of related compounds. researchgate.net By comparing the performance of these analogs to the parent compound, O-Isopropyl ethylthiocarbamate, scientists can deduce how changes in lipophilicity, steric hindrance, and electronic properties influence its function as a collector in ore separation. mdpi.com This research is crucial for designing new, more selective, and efficient reagents for industrial processes. fscichem.comfscichem.com

Design and Synthesis of Novel Thiocarbamate Derivatives

The synthesis of novel thiocarbamate derivatives, with a focus on O-isopropyl ethylthiocarbamate, has been explored through various methodologies, primarily driven by their application as flotation collectors in the mining industry. Research has focused on optimizing reaction conditions to achieve high yields and purity, as well as developing more environmentally friendly and economically viable synthetic routes.

One common approach to synthesizing O-alkyl N-alkyl thiocarbamates involves the reaction of an alkali metal alkyl xanthate with an amine in the presence of an oxidizing agent. For instance, N-alkyl and N,N-dialkyl-O-ethyl and O-isopropyl thiocarbamates have been synthesized by the oxidation of the corresponding ammonium salt of ethyl and isopropylxanthogenic acid. researchgate.net This method has been optimized by studying the effects of reaction time and the molar ratio of the oxidant to the xanthate salt. researchgate.net

Another significant synthetic route is the one-pot synthesis, which is advantageous from a green chemistry perspective as it avoids the isolation of intermediates. researchgate.net This method typically starts with an alcohol, carbon disulfide, and an alkali metal hydroxide (B78521) to form an alkyl xanthate. researchgate.netmdpi.com This intermediate is then chlorinated to produce an alkyl chloroformate, which subsequently reacts with an amine to yield the desired thiocarbamate. researchgate.netmdpi.com The optimization of this process by varying molar ratios of reactants, reaction time, and temperature has been shown to produce high-purity products with significant yields. researchgate.netmdpi.com For example, a method involving the aminolysis reaction in methylene (B1212753) chloride after separating xylene and sulfur from an aqueous solution of xanthates has proven effective. mdpi.comresearchgate.net

A patented process describes the production of alkyl thionocarbamic esters by first reacting an alkali metal hydroxide, carbon disulfide, and an aliphatic alcohol. google.com The resulting mixture is then treated with an alkyl halide, followed by the introduction of an alkyl amine. google.com This multi-step process, which can be carried out in a single vessel, yields a crude product containing a high percentage of the desired dialkylthionocarbamate. google.com

The catalytic synthesis of thionocarbamates from xanthates and amines represents another advancement in the field. The use of catalysts like activated nickel or platinum-palladium on a carbon support has been shown to be effective. google.com For example, the reaction of sodium isopropyl xanthate with monoethylamine in the presence of a nickel sulfate catalyst has been reported to produce N-ethyl, O-isopropyl thionocarbamate with a good yield. google.com

Furthermore, a method for preparing thionocarbamates alongside co-products like 2-mercaptoethanol (B42355) has been developed. google.com This process involves the esterification of xanthate with 2-haloethanol to form O-alkyl-S-hydroxyethyl xanthate, which then reacts with an amine to produce a mixture of the thionocarbamate and 2-mercaptoethanol. google.com These products can then be separated by washing with an alkali solution. google.com

The table below summarizes the findings from various synthetic methods for thiocarbamate derivatives.

| Starting Materials | Reaction Conditions | Product | Yield (%) | Purity (%) | Reference |

| Sodium isopropyl xanthate, Monoethylamine | Nickel sulfate catalyst, 80°C, 16 hours | N-ethyl, O-isopropyl thionocarbamate | 69 | - | google.com |

| Sodium isopropyl xanthate, Monoethylamine | Platinum-palladium on carbon catalyst, 80°C, 16 hours | N-ethyl, O-isopropyl thionocarbamate | 34.7 | - | google.com |

| Isopropyl alcohol, Sodium hydroxide, Carbon disulfide, Methyl chloride, Ethyl amine | Multi-step one-pot reaction | Isopropyl ethylthionocarbamate | - | 88.2 | google.com |

| O-isopropyl-S-hydroxyethyl xanthate, Ethylamine | 70°C, 1 hour, followed by washing with NaOH solution | O-isopropyl-N-ethylthiocarbamate | 85.7 | 96.7 | google.com |

| O-isobutyl-S-hydroxyethyl xanthate, Ethylamine | 70°C, 1 hour, followed by washing with NaOH solution | O-isobutyl-N-ethylthiocarbamate | 82.7 | 95.3 | google.com |

Comparative Studies with Related Thionocarbamates (e.g., O-isopropyl-N,N-diethyl thionocarbamate, N-ethyl-O-isobutyl thiocarbamate)

Comparative studies are crucial for understanding the structure-activity relationships of thionocarbamates and for selecting the optimal compound for specific applications, such as mineral flotation. O-isopropyl ethylthiocarbamate (IPETC) is often used as a benchmark against which newly synthesized or other commercially available thionocarbamates are compared.

One area of comparison is their synthesis. For instance, the optimization of the synthesis for N-ethyl-O-isobutyl thiocarbamate and N-ethyl-O-ethyl thiocarbamate was carried out using three different methods (A, B, and C). mdpi.comresearchgate.net Method C, which involved aminolysis in methylene chloride, was found to give the highest yields for both compounds, with N-ethyl-O-isobutyl thiocarbamate reaching a yield of 82.5% and a purity of 98.9%, while N-ethyl-O-ethyl thiocarbamate achieved an 84.5% yield and 98.8% purity. mdpi.comresearchgate.net

In the context of their application as flotation collectors, the performance of these compounds is a key point of comparison. For example, N-ethyl-O-isobutyl thiocarbamate demonstrated a 1.6% better copper concentration effect in ore flotation compared to the standard, O-isopropyl N-ethyl thiocarbamate (IPETC). mdpi.com This highlights the influence of the alkyl group structure on the collection efficiency.

Computational studies using Density Functional Theory (DFT) have also been employed to compare the electronic properties and collection abilities of different thionocarbamates. A study comparing O-isopropyl-N,N-diethyl thionocarbamate (IPDTC) with IPETC revealed that IPDTC has a higher energy of the highest occupied molecular orbital (HOMO) but lower electronegativity. researchgate.net These electronic characteristics suggest that IPDTC could have a strong collection ability, which was subsequently confirmed by flotation tests showing that IPDTC had a stronger collecting ability for chalcopyrite and pyrite (B73398) than IPETC. researchgate.net

Further DFT and experimental studies have investigated the adsorption mechanisms of IPETC and O-isopropyl-N-diethyl-thionocarbamate (IPDETC) on mineral surfaces. researchgate.net These studies found that the adsorption strength of these collectors on chalcopyrite Cu sites decreased in the order of S-allyl-N-diethyl-dithiocarbamate (ADEDTC) > IPDETC > IPETC. researchgate.net This provides a molecular-level understanding of the differences in their flotation performance.

The table below presents a comparison of the synthesis and performance of O-isopropyl ethylthiocarbamate and related thionocarbamates.

| Compound | Synthetic Method | Yield (%) | Purity (%) | Comparative Performance | Reference |

| N-ethyl-O-isobutyl thiocarbamate | Method C (Aminolysis in CH₂Cl₂) | 82.5 | 98.9 | 1.6% better copper flotation efficiency than IPETC. | mdpi.com |

| N-ethyl-O-ethyl thiocarbamate | Method C (Aminolysis in CH₂Cl₂) | 84.5 | 98.8 | Lower flotation efficiency for copper compared to N-ethyl-O-isobutyl thiocarbamate. | mdpi.com |

| O-isopropyl-N,N-diethyl thionocarbamate (IPDTC) | Not specified in abstract | - | - | Stronger collecting ability for chalcopyrite and pyrite than IPETC. | researchgate.net |

| O-isopropyl-N-ethyl thiocarbamate (IPETC) | Standard collector | - | - | Used as a benchmark for comparison. | mdpi.comresearchgate.netresearchgate.net |

Advanced Research on O Isopropyl Ethylthiocarbamate in Mineral Processing

Flotation Collector Performance and Selectivity Studies

IPETC is recognized for its strong collecting power and high selectivity, especially in complex ore systems. cnfreereagent.com Its performance has been rigorously evaluated in various applications, demonstrating its superiority over other types of collectors in specific contexts.

Efficacy in Copper Sulfide (B99878) Ore Flotation (e.g., Chalcopyrite, Covellite)

IPETC has proven to be a highly effective collector for copper sulfide minerals such as chalcopyrite and covellite. researchgate.net Research combining microflotation tests with advanced analytical techniques like X-ray photoelectron spectroscopy (XPS) and density functional theory (DFT) calculations has provided deep insights into its performance.

Studies have shown that IPETC has a significant effect on covellite flotation, and its effectiveness is not dependent on the pH of the slurry. aalto.fi This is a valuable characteristic in industrial flotation circuits where pH can fluctuate. The adsorption of IPETC onto the covellite surface occurs through the sulfur atom of the collector interacting with copper atoms on the mineral surface. aalto.fi

In the case of chalcopyrite, IPETC is a widely used and effective collector. researchgate.net Investigations have revealed that its adsorption is stronger on chalcopyrite surfaces compared to other common sulfide minerals like pyrite (B73398), which is a key factor in its selective performance. mdpi.comnih.gov The primary active sites for IPETC adsorption on the chalcopyrite surface are the copper atoms, rather than the iron atoms. mdpi.comresearchgate.net

Application in Elemental Sulfur Recovery

IPETC has also demonstrated exceptional performance in the recovery of elemental sulfur from industrial residues, such as those from the pressure acid leaching of zinc sulfide concentrates. mdpi.comresearchgate.net In comparative studies with other collectors like sodium ethyl xanthate (SEX) and ammonium (B1175870) dibutyl dithiophosphate (B1263838) (ADDTP), IPETC exhibited superior collecting ability and selectivity for elemental sulfur. mdpi.com

For instance, in one study, the use of IPETC resulted in an elemental sulfur recovery of 99.87% with a concentrate grade of 84.47%, outperforming both SEX and ADDTP. mdpi.compsecommunity.org This high efficiency is crucial for both the economic viability of sulfur recovery and for environmental protection. researchgate.net The strong performance of IPETC in this application is attributed to its chemical adsorption onto the elemental sulfur surface. mdpi.com

Interfacial Adsorption Mechanisms of O-Isopropyl Ethylthiocarbamate

Understanding the mechanisms of how IPETC adsorbs onto mineral surfaces is critical for optimizing its use and for the development of new, more efficient collectors. Advanced research has utilized a combination of experimental techniques and theoretical calculations to elucidate these complex interfacial phenomena.

Chemisorption Pathways on Mineral Surfaces (e.g., Cu, Fe, Pb sites)

The interaction of IPETC with mineral surfaces is primarily a process of chemisorption, where a chemical bond is formed between the collector molecule and the mineral. mdpi.com On copper sulfide minerals like chalcopyrite and covellite, the adsorption of IPETC occurs preferentially at the copper (Cu) sites rather than the iron (Fe) sites. mdpi.comresearchgate.net

X-ray photoelectron spectroscopy (XPS) studies have confirmed that the sulfur atom in the IPETC molecule is directly involved in the bonding with copper on the mineral surface. researchgate.netaalto.fi For covellite, DFT calculations predict that the bond with copper occurs exclusively through the C=S group of the IPETC molecule. aalto.fi In contrast, for a collector like potassium amyl xanthate (PAX), bonding occurs through both the C=S and C-S groups. aalto.fi

In the context of lead-zinc ores, while IPETC is an effective collector, its adsorption on galena (PbS) can be influenced by other reagents. The interaction of IPETC with lead (Pb) sites is a key factor in the flotation of galena. rudmet.netmdpi.com However, the presence of depressants can alter this interaction, leading to selective flotation. researchgate.net

The weak collecting power of IPETC for pyrite is a result of its limited chemical interaction with the iron sites on the pyrite surface. cnfreereagent.comaalto.fi

Influence of Molecular Structure on Adsorption Strength and Selectivity

The molecular structure of IPETC plays a crucial role in its adsorption behavior and, consequently, its performance as a collector. The presence of both nitrogen (N) and sulfur (S) functional groups allows for chelation, making it an effective collector for copper recovery. researchgate.net

Theoretical studies using Density Functional Theory (DFT) have been instrumental in understanding the structure-activity relationship of IPETC. mdpi.comresearchgate.netmdpi.com These calculations help in comparing the geometric configurations and electronic structures of different collectors and correlating them with their flotation performance. mdpi.com

The reactivity and binding ability of various thiol collectors have been studied, with the general finding that all collectors show a higher preference for copper, followed by lead. ualberta.ca Neutral collectors like thionocarbamates primarily interact with metal ions through the sulfur atom of the thio-carbonyl group. ualberta.ca The order of reactivity and binding ability for neutral collectors has been proposed as: thiourea (B124793) > thionocarbamate > monothiocarbonate > dithiocarbonate > trithiocarbonate. ualberta.ca This highlights the inherent chemical properties of the thionocarbamate functional group that contribute to its effectiveness.

Desorption Mechanisms and Surface Hydrophobicity Modulation

The efficiency of O-Isopropyl ethylthiocarbamate (IPETC) as a collector in flotation is intrinsically linked to its adsorption onto mineral surfaces, which in turn modulates the surface hydrophobicity. mdpi.com Research indicates that IPETC can remove the hydration layer on mineral surfaces, allowing it to adsorb onto active sites and enhance mineral floatability. mdpi.com The competitive adsorption between IPETC and hydroxyl ions (OH⁻) plays a crucial role, particularly at higher pH levels. mdpi.com As the pH increases, especially above 10, the adsorption density of IPETC on minerals like chalcopyrite and galena decreases, leading to reduced recovery. mdpi.com This is because OH⁻ ions can inhibit the adsorption of IPETC. mdpi.com

The interaction of IPETC with mineral surfaces is a complex process. On chalcopyrite, the active sites for IPETC adsorption are primarily the copper atoms, not the iron atoms. mdpi.com The collector bonds to the copper atoms through its C=S group. mdpi.com This selective adsorption is fundamental to the separation of different sulfide minerals. The hydrophobicity of a mineral's surface is a key determinant of its floatability. researchgate.net By adsorbing onto the mineral, IPETC increases its surface hydrophobicity, making it more likely to attach to air bubbles and be recovered in the froth. mdpi.com The modulation of this hydrophobicity is therefore a primary mechanism through which IPETC facilitates mineral separation. mdpi.com

Table 1: Factors Influencing IPETC Adsorption and Mineral Recovery

| Factor | Effect on IPETC Adsorption | Impact on Mineral Recovery | Reference |

| pH | Adsorption decreases significantly above pH 10 due to competition with OH⁻ ions. | Recovery of minerals like chalcopyrite and galena decreases at high pH. | mdpi.com |

| Mineral Surface | Adsorbs preferentially on copper sites of chalcopyrite. | Enhances the selective flotation of copper-bearing minerals. | mdpi.com |

| Hydration Layer | IPETC removes the hydration layer to access active sites. | Promotes efficient adsorption and increases floatability. | mdpi.com |

Development of Environmentally Conscientious Flotation Processes

The environmental impact of mineral processing is a significant concern, driving research into more sustainable practices. This includes the development of lime-free flotation processes and the use of more environmentally benign reagents.

Traditional flotation processes for minerals like chalcopyrite often use lime (CaO) to depress pyrite. diva-portal.org However, the extensive use of lime can lead to issues such as pipe blockages and environmental pollution. researchgate.net This has spurred the development of lime-free flotation processes. researchgate.net O-Isopropyl ethylthiocarbamate has emerged as a promising collector in these alternative systems. researchgate.netmedchemexpress.com

One such innovative approach combines O-Isopropyl ethylthiocarbamate with pyrogallic acid (PGA) as a depressant for the flotation of chalcopyrite-molybdenite ores. researchgate.netmedchemexpress.com This combination has been shown to achieve comparable recovery and grade of copper and molybdenum to the traditional lime-xanthate process. researchgate.net The effectiveness of this system lies in the selective action of the reagents: PGA has a stronger depressive effect on pyrite than on chalcopyrite, while O-Isopropyl ethylthiocarbamate exhibits a stronger collecting ability for chalcopyrite than for pyrite. researchgate.net This dual action allows for the effective separation of the target minerals without the need for lime. researchgate.net

The performance of O-Isopropyl ethylthiocarbamate can be significantly enhanced through synergistic interactions with other reagents, such as depressants. These interactions are key to achieving selective separation of minerals.

As mentioned, pyrogallic acid acts as a selective depressant for pyrite in the presence of O-Isopropyl ethylthiocarbamate as a collector for chalcopyrite. researchgate.net This synergistic relationship allows for the successful separation of copper-gold sulfide ore from pyrite. researchgate.net

Sodium sulfide is another reagent that can be used in conjunction with O-Isopropyl ethylthiocarbamate. In the flotation of polymetallic ores, the separation of copper and zinc minerals can be improved at specific concentrations of sodium sulfide. rudmet.net However, increasing the concentration of sodium sulfide can decrease the flotation activity of all minerals. rudmet.net The optimal pH for mineral separation in such systems is typically not higher than 9.5. rudmet.net

The development of novel depressants is also an active area of research. For instance, a new polymer depressant, dithiocarbamated poly(acrylamide-allylamine) (DTC-PAA), has been shown to be effective for depressing galena in chalcopyrite-galena flotation when O-Isopropyl ethylthiocarbamate is used as the collector. mdpi.comresearchgate.net The DTC-PAA selectively adsorbs onto the lead sites of the galena surface, preventing the adsorption of the IPETC collector and thus depressing the galena. mdpi.comresearchgate.net

Table 2: Synergistic Reagent Systems with O-Isopropyl Ethylthiocarbamate

| Reagent | Mineral System | Mechanism of Action | Reference |

| Pyrogallic Acid (PGA) | Chalcopyrite-Pyrite | PGA selectively depresses pyrite, while IPETC collects chalcopyrite. | researchgate.net |

| Sodium Sulfide | Polymetallic (Cu-Zn) Ores | Improves Cu-Zn separation at optimal concentrations and pH. | rudmet.net |

| DTC-PAA | Chalcopyrite-Galena | DTC-PAA selectively depresses galena by blocking IPETC adsorption. | mdpi.comresearchgate.net |

Computational and Theoretical Investigations of O Isopropyl Ethylthiocarbamate

Quantum Chemical Approaches in Elucidating Mechanisms

Quantum chemical methods are fundamental in revealing the electronic properties and interaction mechanisms of IPETC. These calculations provide a basis for understanding its performance in mineral flotation.

Density Functional Theory (DFT) for Electronic Structure and Adsorption Modeling

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and adsorption behavior of IPETC on various mineral surfaces. researchgate.netmdpi.com DFT calculations have been employed to model the interaction of IPETC with minerals such as chalcopyrite, pyrite (B73398), and covellite. researchgate.netaalto.fi

Studies have shown that the adsorption of IPETC on chalcopyrite surfaces preferentially occurs at copper (Cu) atom sites rather than iron (Fe) atoms. researchgate.net The adsorption strength of IPETC on chalcopyrite Cu sites is significant, contributing to its effectiveness as a collector for copper minerals. researchgate.net In contrast, its adsorption on pyrite Fe sites is weaker, which is a key factor in the selective flotation of chalcopyrite from pyrite. researchgate.net

DFT has also been used to compare the collecting power of IPETC with other reagents. For instance, quantum chemistry calculations revealed that certain ether thionocarbamates exhibit greater collection power towards copper minerals than IPETC. mdpi.com The adsorption mechanism of IPETC on elemental sulfur has also been investigated using DFT, revealing a chemical adsorption process involving the formation of covalent bonds. mdpi.com

The geometry of IPETC and its electronic properties, such as the partial density of states (PDOS), are crucial for understanding its reactivity. The sulfur 3p-orbitals play a significant role in the interaction with mineral surfaces. researchgate.net

Ab Initio Calculations for Interfacial Interactions

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been utilized to study the interfacial interactions of IPETC and related thionocarbamates. mdpi.comresearchgate.net These calculations provide detailed information on properties like the energies and compositions of frontier molecular orbitals and atomic charges, which are directly related to the reactive behavior of these collectors. researchgate.net

For example, ab initio studies have investigated the effect of different N-substituents on the performance of thionocarbamates as collectors for copper sulfides. researchgate.net The results from these calculations help in understanding how modifications to the molecular structure of IPETC can influence its collecting ability and selectivity against iron sulfide (B99878) minerals. researchgate.net These theoretical findings often show good consistency with experimental data. researchgate.net Furthermore, ab initio molecular dynamics simulations have been used to investigate the co-adsorption of water and collectors on mineral surfaces, providing insights into the competitive adsorption processes that occur in a flotation system. mdpi.compreprints.org

Molecular Dynamics Simulations of Collector-Mineral Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of IPETC at the mineral-water interface. researchgate.net These simulations can model the movement and interaction of collector molecules with the mineral surface over time, providing a more complete picture of the adsorption process. MD simulations have been used to investigate the flotation behaviors of chalcopyrite and galena in the presence of IPETC. researchgate.net The results from these simulations can help explain differences in the floatability of various minerals with IPETC and support findings from experimental flotation tests and other computational methods. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Reagent Design

Quantitative Structure-Activity Relationship (QSAR) methodologies are employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. In the context of flotation reagents, QSAR can be used to predict the performance of new collector molecules based on their structural properties. researchgate.net

While specific QSAR studies focusing solely on O-Isopropyl Ethylthiocarbamate are not extensively detailed in the provided results, the principles of QSAR are relevant to the design of new thionocarbamate collectors with improved properties. researchgate.netresearchgate.net By correlating molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with flotation performance, QSAR models can guide the synthesis of more effective and selective collectors. researchgate.net

Analysis of Frontier Molecular Orbitals and Reactivity Indices

The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of understanding the reactivity of IPETC. mdpi.comresearchgate.net The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability.

Studies have shown that IPETC possesses a relatively high HOMO energy, which is indicative of its strong collection ability. researchgate.net The spatial distribution of these orbitals reveals the most probable sites for interaction with mineral surfaces. For IPETC, the frontier orbitals are often localized around the sulfur and nitrogen atoms of the thiocarbamate group, which are the primary sites for chemical bonding with metal ions on the mineral surface. researchgate.netresearchgate.net Reactivity indices, derived from the HOMO and LUMO energies, provide further quantitative measures of the molecule's reactivity. researchgate.net

Environmental Fate, Ecotoxicological, and Remediation Research of O Isopropyl Ethylthiocarbamate

Environmental Persistence and Degradation Pathways

The environmental persistence of O-Isopropyl ethylthiocarbamate is influenced by its susceptibility to various degradation processes. While the compound itself is photochemically stable under UV-A light, its decomposition can be initiated by advanced oxidation processes and microbiological activity. nih.gov In the air, it is expected to be readily degraded by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of one to ten days. camachem.com

Advanced Oxidation Processes (AOPs) are effective methods for the chemical degradation of O-Isopropyl ethylthiocarbamate in aqueous solutions. deswater.comnih.gov These processes rely on the generation of highly reactive species, such as hydroxyl radicals (•OH), which can oxidize and break down complex organic molecules into simpler, less harmful substances. nih.govkirj.eemdpi.com Studies have demonstrated the efficacy of photocatalytic oxidation, Fenton-type reactions, and hypochlorite (B82951) treatment for its removal from water. nih.govnih.gov

Photocatalytic oxidation has proven to be a very efficient method for the removal of O-Isopropyl ethylthiocarbamate. nih.gov This process typically involves a photocatalyst, such as iron(III) compounds, which are common in mining wastewaters. nih.gov When exposed to UV-A light or even natural sunlight, these iron compounds generate powerful hydroxyl radicals (•OH) in the water. nih.gov

The generated hydroxyl radicals are non-selective and aggressively attack the O-Isopropyl ethylthiocarbamate molecule. nih.govkirj.ee The degradation pathway is complex, involving several simultaneous parallel reactions. nih.gov The hydroxyl radical can attack the C=S (thiocarbonyl) group, leading to the replacement of the sulfur atom with an oxygen atom. nih.gov Another point of attack is the methylene (B1212753) (-CH2-) hydrogen in the ethyl group, which can be abstracted, leading to oxidation and dealkylation products. nih.gov These initial reactions lead to the formation of various intermediates, which are then further oxidized. nih.gov Over a sufficient period, typically within 24 hours, this process can lead to the complete mineralization of the organic compound to carbon dioxide (CO2). nih.gov

Fenton-Type Oxidation: The Fenton reaction is another AOP that effectively degrades O-Isopropyl ethylthiocarbamate. nih.govdeswater.com This process utilizes a mixture of iron salts (typically Fe²⁺) and hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. nih.govresearchgate.net The chemistry of these reactions is similar to the processes in the photooxidation of iron salts. nih.gov Research has shown that the Fenton process is an efficient technology for the degradation of this compound in aqueous solutions. deswater.comresearchgate.net

One study optimized the conditions for the chemical degradation of O-Isopropyl ethylthiocarbamate (also referred to as Z-200) using a Box-Behnken design with response surface methodology (RSM). deswater.com The optimal conditions were found to be an initial pH of 6.7, an Fe²⁺ concentration of 146 mg/L, and an H₂O₂ concentration of 98 mg/L. Under these conditions, a removal efficiency of 92.76% was achieved within a 2.5-hour reaction time. deswater.comresearchgate.net The degradation kinetics were found to follow a pseudo-first-order equation. deswater.comresearchgate.net

Hypochlorite-Induced Degradation: Treatment with strong oxidants like sodium hypochlorite (NaOCl) is another viable method for removing O-Isopropyl ethylthiocarbamate from wastewater. nih.gov Sulfur compounds are generally susceptible to oxidation by hypochlorite. nih.gov The reaction of O-Isopropyl ethylthiocarbamate with NaOCl is fast, occurring within minutes at a neutral pH. nih.gov The primary and relatively stable product of this oxidation is O-isopropyl N-ethylcarbamate. nih.gov With an excess of hypochlorite, this carbamate (B1207046) intermediate is slowly oxidized further, producing isopropanol (B130326), acetone, and other unidentified products. nih.gov

| Oxidation Process | Key Reagents | Primary Oxidant | Key Findings | Efficiency |

|---|---|---|---|---|

| Photocatalytic Oxidation | Iron Salts, Air (Oxygen), UV-A or Sunlight | Hydroxyl Radical (•OH) | Leads to total decomposition of the organic compound. nih.gov | Very efficient; complete mineralization in 1 day. nih.gov |

| Fenton-Type Oxidation | Iron (II) Salts (Fe²⁺), Hydrogen Peroxide (H₂O₂) | Hydroxyl Radical (•OH) | Degradation follows a pseudo-first-order kinetic model. deswater.comresearchgate.net | 92.76% removal in 2.5 hours under optimal conditions. deswater.comresearchgate.net |

| Hypochlorite-Induced Degradation | Sodium Hypochlorite (NaOCl) | Hypochlorite (OCl⁻) | Reaction is fast, occurring within minutes. nih.gov | Yields mainly O-isopropyl N-ethylcarbamate as a stable intermediate. nih.gov |

Across all three major AOPs studied—photocatalytic oxidation, Fenton reaction, and hypochlorite treatment—the principal intermediate product identified is O-isopropyl N-ethylcarbamate. nih.gov This compound is formed through the oxidation of the thiocarbonyl group (C=S) in the parent molecule to a carbonyl group (C=O). nih.gov

During photocatalytic oxidation, GC and GC/MS analyses revealed that O-isopropyl N-ethylcarbamate was present in the highest amount among several detected products. nih.gov Similarly, in Fenton-type oxidation, the reaction products are the same as in photooxidation, including the carbamate. nih.gov Treatment with sodium hypochlorite primarily yields O-isopropyl N-ethylcarbamate, which appears to be a relatively stable product in a neutral medium, though it can be degraded further with an excess of the oxidant. nih.gov The formation of this carbamate is of potential concern as some simple carbamates are suspected carcinogens. nih.govnih.gov

Further degradation of O-isopropyl N-ethylcarbamate by excess hypochlorite leads to the formation of simpler compounds like isopropanol and acetone. nih.gov

| Parent Compound | Degradation Process | Major Transformation Product | Further Degradation Products | Reference |

|---|---|---|---|---|

| O-Isopropyl ethylthiocarbamate | Photocatalytic Oxidation | O-isopropyl N-ethylcarbamate | Ultimately CO₂ (Total mineralization) | nih.gov |

| O-Isopropyl ethylthiocarbamate | Fenton-Type Oxidation | O-isopropyl N-ethylcarbamate | Not specified, but similar to photooxidation | nih.gov |

| O-Isopropyl ethylthiocarbamate | Hypochlorite Oxidation | O-isopropyl N-ethylcarbamate | Isopropanol, Acetone | nih.gov |

Advanced Oxidation Processes (AOPs) for Decomposition

Microbiological Degradation and Biotransformation Studies

Research into the microbiological degradation of O-Isopropyl ethylthiocarbamate indicates that the compound can be biotransformed under certain conditions. nih.gov Studies have been conducted on its degradation under anaerobic conditions using anaerobic digester sludge. nih.gov When released into water, the material is expected to biodegrade to a moderate extent. camachem.com This suggests that microbial communities in wastewater treatment plants or natural environments could play a role in the attenuation of this contaminant. However, detailed studies on the specific microbial species involved, the metabolic pathways, and the resulting biotransformation products are less extensively documented compared to chemical oxidation methods.

Wastewater Treatment Strategies for O-Isopropyl Ethylthiocarbamate Removal

Effective removal of O-Isopropyl ethylthiocarbamate from mining and industrial wastewater is crucial to prevent environmental contamination. nih.gov The primary strategies investigated focus on oxidation methods. nih.govnih.gov

Advanced Oxidation Processes (AOPs) have been shown to be highly effective. nih.govdeswater.com

Photocatalytic oxidation using iron salts and a light source (artificial UV-A or natural sunlight) is a promising and efficient strategy that can lead to complete mineralization. nih.gov

The Fenton process offers a rapid degradation pathway, achieving high removal efficiency in a relatively short time. deswater.comresearchgate.net

Hypochlorite treatment is a fast-acting oxidation method, though it primarily transforms the initial compound into O-isopropyl N-ethylcarbamate, which may require further treatment due to its potential toxicity. nih.govnih.gov

The choice of a specific wastewater treatment strategy would depend on factors such as the concentration of the contaminant, the presence of other substances (like iron salts in mining effluent), operational costs, and the desired level of treatment (transformation vs. complete mineralization).

Ecotoxicological Implications of O-Isopropyl Ethylthiocarbamate and Its Metabolites

The assessment of the ecotoxicological impact of O-Isopropyl ethylthiocarbamate and its resulting metabolites is crucial for understanding its environmental risk profile. Research in this area focuses on the compound's toxicity to a range of non-target organisms across various trophic levels, including aquatic and soil-dwelling species. While comprehensive data remains limited, available studies and related chemical information provide insights into its potential environmental effects.

The primary metabolite of O-Isopropyl ethylthiocarbamate, formed through oxidation, is O-isopropyl N-ethylcarbamate. While specific toxicological data for this carbamate metabolite are scarce, there are general concerns regarding its environmental presence. Simple alkyl carbamates are suspected to be potential carcinogens, which raises concerns about the impact of this transformation product in aquatic systems. The metabolism of thiocarbamates in organisms can proceed through sulfoxidation and conjugation with glutathione, leading to the formation of mercapturic acid compounds, or through oxidation to a sulfoxide (B87167) and then a sulfone, as well as hydroxylation. The ecotoxicological profiles of these various degradation products are not well-documented.

In the terrestrial environment, soil microorganisms are capable of metabolizing thiocarbamates. However, at concentrations around 10 mg/kg of dry soil, thiocarbamates and their breakdown products have been shown to affect enzyme activities, respiration, and nitrification processes. Specific studies on the toxicity of O-Isopropyl ethylthiocarbamate to soil macroorganisms and microorganisms are limited.

The following tables summarize the available ecotoxicological data for O-Isopropyl ethylthiocarbamate.

Aquatic Toxicity Data for O-Isopropyl Ethylthiocarbamate

| Organism | Test Type | Duration | Endpoint | Value (mg/L) | Source |

| Fingerling Trout | Acute Toxicity | 96 hours | LC50 | 32 | |

| Daphnia magna (Water Flea) | Acute Toxicity | 48 hours | EC50 | >113 | |

| Daphnia magna (Water Flea) | Acute Toxicity | 48 hours | NOEC | ≥113 |

Note: Data for algae and other aquatic microorganisms are not available.

Terrestrial Ecotoxicity of Thiocarbamates (General)

| Organism Group | Effect | Concentration | Source |

| Soil Microorganisms | Affects enzyme activities, respiration, nitrification | ~10 mg/kg dry soil |

Note: Specific data for O-Isopropyl ethylthiocarbamate is not available.

Biological and Pharmacological Research on O Isopropyl Ethylthiocarbamate

Reactive Oxygen Species (ROS) Generation and Cellular Impact

O-Isopropyl ethylthiocarbamate is identified as a reactive oxygen species (ROS) and is associated with increased oxidative stress. biosynth.com In biological systems, ROS are chemically reactive molecules containing oxygen. nih.govmdpi.com The generation of ROS can occur through various cellular mechanisms. A primary source is the mitochondrial electron transport chain, where electrons can leak and react with molecular oxygen to form superoxide (B77818) anions. mdpi.com Other sources include enzymatic reactions catalyzed by NADPH oxidases, xanthine (B1682287) oxidase, and cyclooxygenases, as well as non-enzymatic reactions involving transition metals. mdpi.com

The overproduction of ROS can lead to oxidative stress, a condition where there is an imbalance between the production of reactive oxygen species and the biological system's ability to readily detoxify the reactive intermediates or repair the resulting damage. nih.gov This imbalance can result in damage to cellular components such as lipids, proteins, and DNA. nih.gov For instance, ROS can induce lipid peroxidation in cell membranes, leading to loss of membrane integrity and function. Proteins can undergo oxidative modifications, resulting in altered enzyme activity and protein aggregation. DNA damage from ROS can lead to mutations and genomic instability. The cellular impact of increased oxidative stress is significant and is implicated in the pathogenesis of various diseases. nih.gov

| Cellular Component | Potential Impact of ROS-Induced Oxidative Stress |

| Lipids | Peroxidation of polyunsaturated fatty acids in membranes, leading to decreased membrane fluidity and impaired function of membrane-bound proteins. |

| Proteins | Oxidation of amino acid residues, leading to changes in protein structure, inactivation of enzymes, and formation of protein aggregates. |

| DNA | Oxidation of nucleobases (e.g., formation of 8-oxoguanine), single- and double-strand breaks, leading to mutations and genomic instability. |

Enzyme Inhibition Studies (e.g., lp-pla2 Activity)

Research indicates that O-Isopropyl ethylthiocarbamate may inhibit the activity of lipoprotein-associated phospholipase A2 (Lp-PLA2). biosynth.com Lp-PLA2 is an enzyme that hydrolyzes phospholipids (B1166683) and is primarily associated with low-density lipoprotein (LDL) particles in the blood. nih.govmdpi.com The inhibition of Lp-PLA2 is a significant area of research due to the enzyme's role in inflammation and atherosclerosis. nih.govmdpi.com

Lp-PLA2 acts on oxidized phospholipids within LDL particles, generating pro-inflammatory products such as lysophosphatidylcholine (B164491) and oxidized fatty acids. mdpi.com These products contribute to the inflammatory cascade within the arterial wall, a key process in the development and progression of atherosclerotic plaques. nih.govmdpi.com Therefore, inhibitors of Lp-PLA2 are being investigated as potential therapeutic agents to reduce cardiovascular risk. nih.govmdpi.com While the specific mechanism of inhibition of Lp-PLA2 by O-Isopropyl ethylthiocarbamate is not detailed in the available literature, the study of such inhibitors often involves determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Receptor Subtype Interactions (e.g., P2X7)

The P2X7 receptor has been identified as a cellular target for O-Isopropyl ethylthiocarbamate. biosynth.com The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular adenosine (B11128) triphosphate (ATP). nih.govnih.govfrontiersin.orgresearchgate.net It is predominantly expressed on immune cells, such as macrophages and microglia, and is involved in inflammatory and immune responses. nih.gov

Activation of the P2X7 receptor by high concentrations of ATP leads to the opening of a non-selective cation channel, resulting in the influx of Ca2+ and Na+ and the efflux of K+. nih.gov Prolonged activation can lead to the formation of a larger pore, allowing the passage of molecules up to 900 Da in size. nih.gov This can trigger a range of downstream signaling events, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β). researchgate.net The interaction of compounds with the P2X7 receptor can be characterized as either agonistic (activating the receptor) or antagonistic (blocking the receptor). The nature of the interaction of O-Isopropyl ethylthiocarbamate with the P2X7 receptor, including its binding affinity and functional effect, requires further detailed investigation.

| Receptor | Agonist/Antagonist | Potential Downstream Effects of Modulation |

| P2X7 | To be determined for O-Isopropyl ethylthiocarbamate | Modulation of ion flux, inflammasome activation, and cytokine release. |

Modulation of Intracellular Signaling Pathways (e.g., p38 Mitogen-Activated Protein Kinase)

O-Isopropyl ethylthiocarbamate has been shown to activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which can lead to increased oxidative stress and apoptosis. biosynth.com The p38 MAPK pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including environmental stresses and inflammatory cytokines. cellsignal.comelabscience.comcreative-diagnostics.com

The activation of the p38 MAPK pathway typically involves a three-tiered kinase cascade. cellsignal.comcreative-diagnostics.com Upstream kinases (MAPKKKs) phosphorylate and activate MAPKKs (MKK3 and MKK6), which in turn phosphorylate and activate p38 MAPK. cellsignal.comcreative-diagnostics.com Once activated, p38 MAPK can phosphorylate a wide range of downstream substrates, including transcription factors and other kinases. cellsignal.com This can lead to the regulation of various cellular processes such as inflammation, cell cycle arrest, and apoptosis. elabscience.comcreative-diagnostics.com Low-level oxidative stress has been shown to selectively activate the p38 MAPK cascade, leading to mitotic arrest. nih.gov The activation of p38 MAPK by O-Isopropyl ethylthiocarbamate is consistent with its role in inducing oxidative stress.

Anti-inflammatory and Anti-cancer Research Avenues

O-Isopropyl ethylthiocarbamate has demonstrated anti-inflammatory effects and the ability to inhibit the growth of cancer cells. biosynth.com These properties suggest potential avenues for further research into its therapeutic applications.

The anti-inflammatory effects of O-Isopropyl ethylthiocarbamate could be explored in the context of its interactions with the P2X7 receptor and its inhibition of Lp-PLA2, both of which are implicated in inflammatory processes. biosynth.comnih.govmdpi.comnih.gov For example, studies could investigate its ability to modulate the production of pro-inflammatory cytokines and other inflammatory mediators in various in vitro and in vivo models of inflammation. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov

In the realm of anti-cancer research, the ability of O-Isopropyl ethylthiocarbamate to inhibit cancer cell growth could be investigated across a range of cancer cell lines. biosynth.com Research could focus on elucidating the underlying mechanisms, which may involve the induction of apoptosis through the activation of the p38 MAPK pathway and increased oxidative stress. biosynth.com Studies determining the IC50 values of O-Isopropyl ethylthiocarbamate in different cancer cell lines, such as lung (e.g., A549), breast (e.g., MCF-7), and colon cancer cells, would be valuable in assessing its potency and selectivity. researchgate.netnih.govnih.govmdpi.com

| Research Avenue | Potential Area of Investigation |

| Anti-inflammatory | Modulation of cytokine production, inhibition of inflammatory enzymes, and effects on immune cell function. |

| Anti-cancer | Determination of cytotoxic effects on various cancer cell lines, elucidation of apoptotic pathways, and investigation of effects on cell cycle progression. |

Emerging Research Directions and Methodological Innovations in O Isopropyl Ethylthiocarbamate Studies

Integrated Experimental and Computational Methodologies in Chemical Research

The synergy between experimental and computational chemistry offers a powerful paradigm for in-depth chemical research. This integrated approach is increasingly being applied to the study of thiocarbamates, providing insights that are often unattainable through either method alone.

Computational quantum chemistry, for instance, is instrumental in elucidating the structures of related compounds like lithium carbamates in both gaseous and solvated states. These computational models help in understanding the aggregation state of these molecules, which is a crucial first step in comprehending their reactivity. For O-Isopropyl ethylthiocarbamate, such computational studies could predict its molecular geometry, vibrational frequencies, and electronic properties, which can then be validated against experimental data from spectroscopic techniques.

Furthermore, computational strategies are being employed to understand the interaction of thiocarbamates with biological targets. Molecular docking studies, followed by Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to explore the interactions between thiocarbamates and HIV-1 Reverse Transcriptase. nih.gov These studies provide a detailed atomic-level understanding of these interactions and help in identifying key structural features that influence their biological activity. nih.gov Such integrated approaches are invaluable for designing new thiocarbamate derivatives with enhanced potency. nih.gov

The table below summarizes the application of these integrated methodologies in the study of thiocarbamates.

| Methodology | Application in Thiocarbamate Research | Potential Insights for O-Isopropyl Ethylthiocarbamate |

| Quantum Chemistry | Elucidation of molecular structures and aggregation states of lithium carbamates. | Prediction of molecular geometry, vibrational spectra, and electronic properties. Understanding of intermolecular interactions. |

| Molecular Docking | Investigating the binding of thiocarbamates to biological targets like HIV-1 Reverse Transcriptase. nih.gov | Identification of potential biological targets and prediction of binding affinity. |

| CoMFA/CoMSIA | 3D-QSAR studies to correlate structural features with biological activity. nih.gov | Guiding the design of derivatives with potentially enhanced biological or chemical properties. |

Non-Target and Suspect Screening Methodologies for Environmental Contaminant Research

The detection and identification of emerging environmental contaminants is a significant analytical challenge. Non-target and suspect screening methodologies, particularly those utilizing high-resolution mass spectrometry (HRMS), are becoming indispensable tools for environmental monitoring. nih.govnih.gov

These advanced screening techniques allow for the simultaneous detection of a vast number of chemical features in environmental and biological samples. nih.gov Unlike traditional target analysis, which looks for a predefined list of compounds, non-target screening aims to identify all detectable substances in a sample, while suspect screening focuses on a list of suspected chemicals that may be present. nih.govnih.gov

For a compound like O-Isopropyl ethylthiocarbamate, which is used as a herbicide and pesticide, these screening methods are crucial for assessing its environmental presence and persistence. The general workflow for such an analysis involves:

Sample Preparation: Optimized extraction methods, such as solid-phase extraction (SPE) for water samples and selective pressurized liquid extraction (SPLE) for biological tissues, are employed to isolate a broad range of organic contaminants. rsc.org

Instrumental Analysis: Liquid chromatography coupled to high-resolution quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is a common analytical platform for these studies. nih.govrsc.org

Data Processing and Identification: The acquired data is processed to detect chemical features, which are then tentatively identified by matching their accurate mass and isotopic patterns against extensive chemical databases. nih.gov Confirmation is typically achieved by comparison with a reference standard. nih.gov

The development of these screening methods provides a more holistic view of environmental contamination and can help in identifying previously unrecognized pollutants and their transformation products. chromatographyonline.com

Research on O-Isopropyl Ethylthiocarbamate as a Substrate Film in Electrophotographic Printing

Beyond its use in agriculture, O-Isopropyl ethylthiocarbamate (also known as IPET in this context) has found a novel application as a substrate film in electrophotographic printing. biosynth.com Electrophotography is a digital printing technique that utilizes electrostatic forces to transfer toner particles onto a substrate, enabling the creation of high-resolution patterns of various electronic materials. mdpi.com

In this process, a thin film of a material like O-Isopropyl ethylthiocarbamate on a substrate, such as polyethylene (B3416737) terephthalate (B1205515) (PET), can act as an adhesive layer. mdpi.com This layer facilitates the transfer of the developed toner image from the photoconductor to the final substrate. biosynth.commdpi.com The use of such substrate films is beneficial for producing laminated devices that are durable and resistant to environmental factors. mdpi.com

The properties of O-Isopropyl ethylthiocarbamate that make it suitable for this application likely relate to its physical state as an oily liquid and its solubility in organic solvents, which would allow for the formation of uniform thin films. hongjinchem.comlongkey.com

Exploration of Pharmaceutical Intermediate Applications for O-Isopropyl Ethylthiocarbamate

The thiocarbamate functional group is a key structural motif in a variety of bioactive compounds, making thiocarbamates valuable intermediates in pharmaceutical and agrochemical synthesis. nih.gov Their chemical stability and ability to enhance cell membrane permeability contribute to their widespread use in drug design. nih.gov

Several synthetic methodologies have been developed for the efficient and sustainable production of thiocarbamates. nih.govorganic-chemistry.org Modern approaches focus on avoiding hazardous reagents and metal catalysts, making the synthesis more environmentally friendly. nih.gov For example, a novel method allows for the direct transformation of Boc-protected amines into thiocarbamates using tert-butoxide lithium as a base. nih.gov Another established method is the Riemschneider thiocarbamate synthesis, which converts alkyl or aryl thiocyanates into thiocarbamates. wikipedia.org

Given the importance of the thiocarbamate scaffold, O-Isopropyl ethylthiocarbamate could potentially serve as a versatile starting material or intermediate for the synthesis of more complex molecules with pharmaceutical applications. Its structure contains reactive sites that could be modified to introduce additional functional groups, leading to the creation of a library of novel compounds for biological screening. While specific examples of O-Isopropyl ethylthiocarbamate being used as a pharmaceutical intermediate are not prevalent in the current literature, the general utility of thiocarbamates in medicinal chemistry suggests a promising area for future research.

Q & A

Q. What are the key structural and physicochemical properties of OIETC relevant to its application in experimental settings?

OIETC (C₆H₁₃NOS) is a thiocarbamate derivative with a molecular weight of 147.24 g/mol. Its structure includes an isopropyl group linked to a thionocarbamate functional group, which contributes to its role as a flotation collector in mineral processing. Key properties include solubility in organic solvents (e.g., dichloromethane) and stability under acidic conditions, critical for its use in ore separation . For identification, researchers should prioritize GC/MS analysis due to its ability to detect trace degradation byproducts, as demonstrated in photooxidation studies .

Q. What validated analytical methods are recommended for quantifying OIETC and its derivatives in environmental or laboratory samples?

GC/MS is the gold standard for OIETC analysis. Methodological steps include:

- Extraction : Liquid-liquid extraction using dichloromethane (3 × 10 mL aliquots).

- Concentration : Rotary evaporation under reduced pressure.

- Detection : EI mass spectrometry (m/z fragmentation patterns for OIETC and byproducts like isopropyl ethylcarbamate and O-isopropyl thionocarbamate) .

Calibration curves should be constructed using certified reference materials to account for matrix effects in environmental samples.

Advanced Research Questions

Q. How do degradation pathways of OIETC in aqueous systems impact its environmental persistence, and what byproducts require monitoring?

OIETC undergoes photooxidation to yield four primary byproducts: isopropyl ethylcarbamate, O-isopropyl thionocarbamate, O-isopropyl carbamate, and O-isopropyl N-acetylthionocarbamate . Researchers should design degradation experiments with controlled UV exposure and pH variations (e.g., pH 3–9) to simulate natural conditions. Quantify byproducts via GC/MS and assess their ecotoxicity using Daphnia magna bioassays, as some derivatives may exhibit higher chronic aquatic toxicity than the parent compound .

Q. What mechanistic insights explain OIETC’s efficacy as a flotation collector in chalcopyrite-molybdenite ore systems, and how can interactions with co-reagents be optimized?

OIETC selectively adsorbs onto sulfide mineral surfaces via hydrophobic interactions. Synergistic effects with pyrogallic acid enhance recovery rates in chalcopyrite-molybdenite ores. Advanced studies should employ:

- Ab initio calculations : To model adsorption energies and surface interactions.

- Microflotation experiments : Varying OIETC concentrations (0.1–1.0 mM) and pH (4–8) to determine optimal conditions .

Contradictions in recovery rates under acidic vs. alkaline conditions may arise from competing protonation of thiol groups, requiring XPS surface analysis for resolution.

Q. How should researchers assess the reproductive and aquatic toxicity risks of OIETC in compliance with evolving regulatory frameworks?

Ireland’s CLH proposal classifies OIETC as Repr. 1B (H360D: suspected of damaging fertility) and Aquatic Chronic 2 (H411: toxic to aquatic life). Methodological steps include:

- In vitro assays : Use of human placental cell lines (e.g., BeWo) to test endocrine disruption potential.

- Chronic toxicity testing : OECD 211 guidelines with Daphnia magna over 21 days to determine NOEC/LOEC values .

Contradictions in existing data (e.g., acute vs. chronic toxicity) necessitate meta-analyses of historical datasets and probabilistic risk modeling.

Q. What experimental strategies resolve contradictions in OIETC’s reported toxicity across studies?

Discrepancies may stem from differences in exposure matrices (e.g., pure compound vs. industrial formulations). Researchers should:

- Standardize test conditions : Use OECD-compliant protocols for all assays.

- Conduct comparative studies : Contrast OIETC’s toxicity with structurally analogous thiocarbamates (e.g., S-ethyl dipropylthiocarbamate) to identify structure-activity relationships .

- Apply multivariate statistics : PCA or cluster analysis to isolate confounding variables (e.g., pH, dissolved organic carbon) .

Q. How can solvent extraction efficiency of OIETC be optimized for trace-level recovery in complex matrices?

Optimize extraction using:

- Solvent screening : Compare dichloromethane, hexane, and ethyl acetate efficiencies via spiked recovery tests.

- Ionic strength adjustments : Add NaCl (5% w/v) to improve phase separation.

- Solid-phase extraction (SPE) : C18 cartridges for pre-concentration in wastewater samples .

Validate methods via spike-and-recovery experiments with ≥80% recovery as acceptable.

Q. What computational tools are available to model OIETC’s environmental fate and interactions in multi-component systems?

Use tools like:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.